Sodium dicamba
Sodium dicamba
Sodium dicamba appears as solid crystals.
Brand Name:
Vulcanchem
CAS No.:
1982-69-0
VCID:
VC21244155
InChI:
InChI=1S/C8H6Cl2O3.Na/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1
SMILES:
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[Na+]
Molecular Formula:
C8H5Cl2NaO3
Molecular Weight:
243.02 g/mol
Sodium dicamba
CAS No.: 1982-69-0
Cat. No.: VC21244155
Molecular Formula: C8H5Cl2NaO3
Molecular Weight: 243.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sodium dicamba appears as solid crystals. |
|---|---|
| CAS No. | 1982-69-0 |
| Molecular Formula | C8H5Cl2NaO3 |
| Molecular Weight | 243.02 g/mol |
| IUPAC Name | sodium;3,6-dichloro-2-methoxybenzoate |
| Standard InChI | InChI=1S/C8H6Cl2O3.Na/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | HLZCHRAMVPCKDU-UHFFFAOYSA-M |
| Isomeric SMILES | COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[Na+] |
| SMILES | COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[Na+] |
| Canonical SMILES | COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator